Pteroenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pteroenone is a natural product found in Clione limacina with data available.

Scientific Research Applications

Ecological Applications

Defensive Mechanism

Pteroenone plays a crucial role in the survival of Clione antarctica by deterring predation. Research indicates that this compound effectively reduces feeding by fish predators, suggesting its potential use in ecological management and conservation strategies . The antifeedant properties of this compound highlight its significance in marine ecosystems, where it may influence predator-prey dynamics.

Aquaculture

Given its natural origin and efficacy as a deterrent, this compound could be explored as a biopesticide in aquaculture settings. Its application might help in managing fish populations and enhancing the sustainability of aquaculture practices by minimizing reliance on synthetic chemicals .

Medicinal Applications

Pharmacological Potential

The unique properties of this compound suggest possible medicinal uses. Preliminary studies indicate that compounds similar to this compound may exhibit anti-inflammatory and antioxidant activities, making them candidates for drug development . The exploration of its derivatives could lead to the discovery of new therapeutic agents targeting various diseases.

Research Studies

A notable study synthesized this compound and assessed its biological activities. The findings revealed that certain stereoisomers of this compound possess significant biological activity, warranting further investigation into their pharmacological effects . This research underscores the importance of natural products in drug discovery processes.

Data Tables

Case Studies

-

Antifeedant Efficacy Study

A study conducted by McClintock and Baker demonstrated that pellets containing this compound were rejected by predator fish, while control pellets without the compound were consumed. This experiment confirmed the effectiveness of this compound as a chemical defense mechanism . -

Synthesis and Biological Activity

Research published in Helvetica Chimica Acta detailed the total synthesis of this compound and its stereoisomers. The study evaluated their biological activities, revealing that specific isomers exhibited significant anti-inflammatory effects, suggesting potential therapeutic applications . -

Ecological Impact Assessment

An ecological study assessed the role of this compound in marine ecosystems, highlighting its contribution to predator-prey dynamics and suggesting avenues for further research into its ecological significance .

Q & A

Basic Research Questions

Q. What are the primary ecological roles of pteroenone in marine ecosystems, and how can these roles be experimentally validated?

this compound is a defensive metabolite produced by the Antarctic pteropod Clione antarctica to deter predation. To validate its ecological role, researchers can:

- Conduct in situ behavioral assays using predator-prey interactions (e.g., exposing fish to this compound-treated prey and observing feeding deterrence) .

- Quantify this compound concentrations in Clione tissues across seasons and correlate these with predation pressure .

- Use comparative studies with sympatric species lacking this compound to assess survival rates under predation .

Q. How is this compound identified and isolated from biological sources, and what analytical methods ensure purity?

- Extraction : Polar solvents (e.g., methanol) are used to isolate this compound from Clione antarctica homogenates, followed by liquid-liquid partitioning .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) confirm structural identity .

- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detectors validates compound purity (>95%) .

Q. What are the foundational toxicological profiles of this compound, and how are these profiles assessed in preclinical models?

- This compound exhibits moderate carcinogenicity and developmental toxicity risks but low mutagenic and skin irritation potential .

- Methods :

- In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- In vivo models (e.g., zebrafish embryos for developmental toxicity) .

Advanced Research Questions

Q. What challenges arise in the enantioselective synthesis of this compound, and how can organocatalytic strategies address these?

- Challenges : The molecule’s stereochemical complexity (5R,6S configuration) requires precise control during allylation and crotylation steps .

- Solutions :

- Use chiral organocatalysts like TRIP-PA or N,N'-dioxides to achieve high enantiomeric excess (e.g., >90% ee) .

- Optimize reaction conditions (solvent polarity, temperature) to enhance yield (up to 85%) and reduce byproducts .

Q. How does this compound production in Clione antarctica correlate with metabolic costs, and what experimental models quantify this relationship?

- Metabolic Cost Analysis :

- Measure oxygen consumption rates in fed vs. starved Clione to assess energy allocation to this compound biosynthesis .

- Use isotopic labeling (e.g., ¹³C-glucose) to trace carbon flux into this compound under varying nutritional states .

- Findings show this compound production persists during starvation, suggesting it is not diet-derived but metabolically sustained .

Q. How can computational models resolve contradictions in this compound’s toxicological data (e.g., moderate carcinogenicity vs. low average toxicity)?

- Approach :

- Molecular docking studies to predict interactions with oncogenic targets (e.g., kinases) .

- Systems biology models integrating in vitro toxicity data with pharmacokinetic parameters (e.g., bioavailability, half-life) .

Q. What methodologies elucidate the biosynthetic pathway of this compound in Clione antarctica?

- Strategies :

- Transcriptomic analysis of Clione glands to identify candidate enzymes (e.g., terpene synthases) .

- Stable isotope probing (SIP) with labeled precursors (e.g., mevalonate) to track intermediate metabolites .

- Comparative genomics with related gastropods may reveal conserved biosynthetic gene clusters .

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a study on this compound’s antifeedant efficacy?

- Population : Antarctic pteropods (Clione antarctica) and their predators (e.g., fish).

- Intervention : Administration of purified this compound in controlled feeding assays.

- Comparison : Predator behavior with vs. without this compound exposure.

- Outcome : Quantification of feeding deterrence (e.g., % reduction in predation attempts).

- Time : Short-term (acute exposure) and seasonal (long-term ecological impact) .

Q. What statistical methods are optimal for analyzing this compound’s dose-dependent toxicity?

- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) .

- ANOVA with Post Hoc Tests : Compare toxicity across multiple concentrations and control groups .

- Principal Component Analysis (PCA) : Identify latent variables (e.g., compound stability, cell line sensitivity) influencing toxicity outcomes .

Q. Data Contradiction and Reproducibility

Q. How can researchers address variability in this compound’s reported bioactivity across studies?

- Standardization :

- Adopt uniform extraction protocols (e.g., solvent polarity, temperature) to minimize batch variability .

- Validate bioassays using reference compounds (e.g., commercial antifeedants) .

- Meta-Analysis : Pool data from independent studies to identify confounding factors (e.g., predator species, environmental pH) .

Properties

Molecular Formula |

C14H24O2 |

|---|---|

Molecular Weight |

224.34 g/mol |

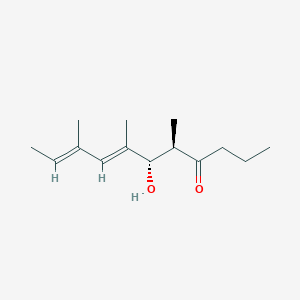

IUPAC Name |

(5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one |

InChI |

InChI=1S/C14H24O2/c1-6-8-13(15)12(5)14(16)11(4)9-10(3)7-2/h7,9,12,14,16H,6,8H2,1-5H3/b10-7+,11-9+/t12-,14+/m0/s1 |

InChI Key |

DVSSWRPHWSGOFM-FNHOOIRLSA-N |

Isomeric SMILES |

CCCC(=O)[C@H](C)[C@@H](/C(=C/C(=C/C)/C)/C)O |

Canonical SMILES |

CCCC(=O)C(C)C(C(=CC(=CC)C)C)O |

Synonyms |

pteroenone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.